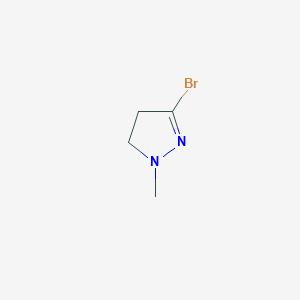

3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole

Description

Significance of Pyrazoline Scaffolds in Advanced Organic Synthesis

Pyrazoline scaffolds, five-membered heterocyclic rings with two adjacent nitrogen atoms, represent a cornerstone of modern organic and medicinal chemistry. rsc.orggoogle.com Their prominence is due to their widespread occurrence in molecules exhibiting significant biological activity, which has made them crucial in the development of new pharmaceuticals and agrochemicals. rsc.orgchemicalbook.comuni.luyoutube.com The pyrazoline core is a highly versatile and stable framework that permits extensive structural diversification, rendering it an attractive target for drug discovery. chemicalbook.comnih.gov Compounds containing this scaffold are associated with a broad spectrum of pharmacological effects. chemicalbook.comuni.lunih.gov In the realm of advanced organic synthesis, pyrazolines function as key intermediates for constructing more complex molecular structures. rsc.orgspectrabase.com The evolution of efficient and environmentally benign synthetic methodologies, including flow chemistry and multicomponent reactions, has made these valuable scaffolds more accessible. rsc.orggoogle.com

Overview of Brominated Pyrazoline Derivatives in Chemical Research

In chemical synthesis, brominated pyrazoline and their aromatic pyrazole (B372694) counterparts are exceptionally useful intermediates. The bromine atom acts as a versatile functional handle, enabling a wide range of transformations. It is particularly valuable for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. sigmaaldrich.comresearchgate.netorganic-chemistry.orgresearchgate.net These reactions facilitate the introduction of diverse aryl, heteroaryl, or alkyl substituents onto the pyrazoline core, allowing for the systematic exploration of structure-activity relationships and the generation of compound libraries for high-throughput screening. sigmaaldrich.comresearchgate.net

The strategic, regioselective bromination of the pyrazoline or pyrazole ring is a foundational step for its subsequent functionalization. sigmaaldrich.combiomedpharmajournal.org Bromo-derivatives serve as critical precursors for complex heterocyclic systems and are instrumental in creating novel compounds for applications in materials science and drug discovery. sigmaaldrich.comnih.govuni.luacs.org The capacity to selectively modify the pyrazoline structure via its bromo-derivative provides medicinal chemists with a robust tool to fine-tune the physicochemical and biological properties of these molecules. organic-chemistry.orgsigmaaldrich.com

Structural Context of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole within the Dihydropyrazole Class

Pyrazolines, systematically named dihydropyrazoles, are a class of heterocyclic compounds existing in three isomeric forms based on the position of the endocyclic double bond: 1-pyrazoline, 2-pyrazoline (B94618), and 3-pyrazoline. chemicalbook.com The compound 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole is a member of the 2-pyrazoline family, which is defined by a carbon-nitrogen double bond (C=N).

The nomenclature "4,5-dihydro-1H-pyrazole" specifies that the carbon atoms at positions 4 and 5 are saturated. Its structure is characterized by:

A bromine atom at position 3, the carbon atom of the C=N double bond.

A methyl group substituting the nitrogen atom at position 1.

This particular substitution pattern, featuring a halogen at the C3-position and an alkyl group at the N1-position, establishes the compound as a versatile synthetic building block. The 4,5-dihydro-1H-pyrazole framework is one of the most extensively studied isomers in chemical and pharmacological research. youtube.com

Structure

3D Structure

Properties

Molecular Formula |

C4H7BrN2 |

|---|---|

Molecular Weight |

163.02 g/mol |

IUPAC Name |

5-bromo-2-methyl-3,4-dihydropyrazole |

InChI |

InChI=1S/C4H7BrN2/c1-7-3-2-4(5)6-7/h2-3H2,1H3 |

InChI Key |

LGLJNXCMKNJEMY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(=N1)Br |

Origin of Product |

United States |

Synthesis and Properties of 3 Bromo 1 Methyl 4,5 Dihydro 1h Pyrazole

Synthetic Approaches

For the target compound, a plausible route would start with the reaction of an appropriate α,β-unsaturated carbonyl compound with methylhydrazine. The subsequent challenge is the regioselective introduction of the bromine atom at the C3 position. One potential strategy involves the bromination of a precursor like 1-methyl-4,5-dihydro-1H-pyrazol-3-ol (a pyrazolone (B3327878) tautomer) using a brominating agent such as phosphorus oxybromide, a method documented for similar dihydropyrazole systems. google.com Another approach could be the direct bromination of a pre-formed 1-methyl-2-pyrazoline.

Alternatively, the synthesis could proceed via the aromatization of the dihydropyrazole ring. For instance, pyrazoline intermediates can be oxidized to their corresponding aromatic pyrazoles using bromine. organic-chemistry.org

Chemical and Physical Properties

Specific experimental data for 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole are not extensively reported. However, its basic properties can be calculated, and data for the closely related aromatic analogue, 3-Bromo-1-methyl-1H-pyrazole, are available for comparison.

Interactive Data Table: Properties of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole and a Related Compound

| Property | 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole | 3-Bromo-1-methyl-1H-pyrazole (Aromatic Analogue) |

| CAS Number | Not available | 151049-87-5 sigmaaldrich.com |

| Molecular Formula | C₄H₇BrN₂ | C₄H₅BrN₂ sigmaaldrich.com |

| Molecular Weight | 163.02 g/mol | 161.00 g/mol sigmaaldrich.com |

| Boiling Point | Not available in literature | 204-210 °C sigmaaldrich.com |

| Density | Not available in literature | 1.585 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | Not available in literature | n20/D 1.528 sigmaaldrich.com |

| Physical Form | Not available in literature | Liquid sigmaaldrich.com |

Note: Data for the aromatic analogue is provided for context and is not representative of the dihydropyrazole compound.

Spectroscopic Characterization

Detailed spectroscopic data for 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole are not published. However, the expected spectroscopic signatures can be predicted based on its structure and data from similar compounds. nih.gov

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the N-methyl protons. The protons on the saturated C4 and C5 positions of the dihydropyrazole ring would likely appear as coupled multiplets, typically in the aliphatic region of the spectrum. The chemical shifts and coupling patterns would confirm the 4,5-dihydro structure.

¹³C NMR: The carbon NMR spectrum would show four distinct signals. The N-methyl carbon would appear in the upfield region. The saturated C4 and C5 carbons would also be in the aliphatic region, while the C3 carbon, being part of the C=N bond and attached to a bromine atom, would be significantly downfield.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its two stable isotopes (⁷⁹Br and ⁸¹Br).

Spectroscopic and Crystallographic Characterization of 3 Bromo 1 Methyl 4,5 Dihydro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole, both one-dimensional and two-dimensional NMR methods are employed to assign the proton and carbon environments unambiguously.

The ¹H and ¹³C NMR spectra of 2-pyrazoline (B94618) derivatives, the core structure of the title compound, exhibit characteristic features that confirm their structure. ijfmr.comnih.govdergipark.org.tr

The ¹H NMR spectrum is particularly informative due to the presence of a stereogenic center at the C5 position, which renders the two protons on C4 diastereotopic. This results in a complex but predictable splitting pattern known as an ABX spin system for the protons on the pyrazoline ring. nih.govdergipark.org.tr

N-CH₃ Protons: A singlet corresponding to the three protons of the N-methyl group.

C4 Methylene Protons (H_A and H_B): Two separate signals, each appearing as a doublet of doublets, due to geminal coupling with each other and vicinal coupling with the C5 proton.

C5 Methine Proton (H_X): A single signal, appearing as a doublet of doublets, due to vicinal coupling with the two non-equivalent C4 protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronic environment, including the presence of the electronegative bromine atom and the nitrogen atoms of the heterocyclic ring. In pyrazoline derivatives, the C3, C4, and C5 carbons of the heterocyclic ring typically resonate at approximately 150-154 ppm, 40-44 ppm, and 57-63 ppm, respectively. dergipark.org.tr

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole Note: These are generalized, expected values based on analogous pyrazoline structures. Actual values may vary.

| Atom | Technique | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|---|

| N-CH₃ | ¹H NMR | ~2.5 - 3.5 | Singlet (s) | - |

| C4-H_A | ¹H NMR | ~3.0 - 3.5 | Doublet of Doublets (dd) | J_AB, J_AX |

| C4-H_B | ¹H NMR | ~3.5 - 4.0 | Doublet of Doublets (dd) | J_AB, J_BX |

| C5-H_X | ¹H NMR | ~4.5 - 5.5 | Doublet of Doublets (dd) | J_AX, J_BX |

| C3 | ¹³C NMR | ~145 - 155 | - | - |

| C4 | ¹³C NMR | ~40 - 50 | - | - |

| C5 | ¹³C NMR | ~60 - 70 | - | - |

To confirm the assignments from one-dimensional spectra and fully establish the molecular connectivity, advanced 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling correlations between protons, definitively linking the C5 proton (H_X) to the two C4 protons (H_A and H_B).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbon atoms, allowing for the unambiguous assignment of the C4 and C5 carbon signals based on their known proton shifts.

Variable Temperature NMR (VT-NMR) studies can provide insight into the conformational dynamics of the five-membered dihydropyrazole ring. Such rings are typically not planar and can undergo rapid conformational changes, such as ring puckering. By recording spectra at different temperatures, it is possible to study these dynamic processes and determine the energy barriers between different conformers. youtube.com

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com The FT-IR spectrum of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. dergipark.org.trresearchgate.net

Table 2: Expected FT-IR Vibrational Frequencies for 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 |

| C=N Stretch | Imine (Pyrazoline ring) | 1600 - 1650 |

| C-H Bend | CH₂ Scissoring, CH₃ Bending | 1400 - 1470 |

| C-N Stretch | Amine/Imine | 1100 - 1250 |

The presence of a band in the 1600-1650 cm⁻¹ region is a key indicator of the C=N imine bond, confirming the pyrazoline structure. The region below 1500 cm⁻¹ is known as the fingerprint region, where the complex pattern of absorptions is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. youtube.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. researchgate.net

For 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole (C₄H₇BrN₂), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance. This results in two peaks of similar intensity, [M]⁺ and [M+2]⁺, at m/z 178 and 180, respectively.

The fragmentation of halogenated pyrazolines in the mass spectrometer typically follows predictable pathways, which can help to confirm the structure. youtube.comresearchgate.net Common fragmentation mechanisms include:

Halogen Cleavage: The loss of a bromine radical (•Br) from the molecular ion is a common pathway for alkyl halides, which would result in a significant fragment ion at m/z 99. youtube.com

Alpha-Cleavage: The breaking of a C-C bond adjacent to a heteroatom (in this case, nitrogen) is a favorable process that leads to a resonance-stabilized cation. youtube.com

Ring Fragmentation: The pyrazoline ring itself can cleave, for example, through the loss of neutral molecules like ethene (C₂H₄) from the C4 and C5 positions, leading to characteristic daughter ions. researchgate.net

X-ray Crystallography for Definitive Solid-State Structural Determination

While no specific crystallographic data for 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole was found in the surveyed literature, single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state.

Should a suitable crystal be obtained, this technique would provide precise measurements of:

Bond Lengths and Angles: The exact distances between atoms (e.g., C-N, C=N, C-C, C-Br) and the angles between bonds, confirming the molecular geometry.

Conformation: The analysis would reveal the precise puckering of the five-membered dihydropyrazole ring, identifying it as an envelope, twisted, or other conformation.

Stereochemistry: It would confirm the relative arrangement of substituents on the ring.

Intermolecular Interactions: The packing of molecules within the crystal lattice would be elucidated, showing any hydrogen bonds, halogen bonds, or other non-covalent interactions that govern the solid-state structure. nih.gov

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. For halogenated compounds, the bromine content can also be determined. This method is used to verify that the empirical formula of a synthesized compound matches its theoretical composition, thereby confirming its purity.

For 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole, the theoretical elemental composition is calculated based on its molecular formula, C₄H₇BrN₂.

Table 3: Theoretical Elemental Composition of C₄H₇BrN₂

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 26.84% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.94% |

| Bromine | Br | 79.904 | 1 | 79.904 | 44.63% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.65% |

| Total | C₄H₇BrN₂ | - | - | 179.018 | 100.00% |

Experimental results from an elemental analyzer that fall within a narrow margin (typically ±0.4%) of these theoretical values provide strong evidence for the compound's identity and purity.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of molecules. It is employed to determine optimized molecular geometries, conformational preferences, and various electronic properties.

Geometry Optimization and Conformational Analysis

The geometry of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole can be optimized using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311+G**), to find the most stable conformation. nih.gov The 4,5-dihydro-1H-pyrazole ring is not planar and can adopt various conformations. Theoretical calculations for substituted pyrazoles have shown that the pyrazole (B372694) ring itself is planar, but the dihydro- variant introduces conformational flexibility. For 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole, the pyrazoline ring would likely adopt an envelope or twisted conformation to minimize steric strain between the substituents.

Table 1: Predicted Geometrical Parameters for a Pyrazoline Ring Core Structure (Note: These are representative values based on general DFT calculations for pyrazoline derivatives and not specific to 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole.)

| Parameter | Predicted Value Range |

| N1-N2 Bond Length | 1.38 - 1.42 Å |

| N2-C3 Bond Length | 1.30 - 1.34 Å |

| C3-C4 Bond Length | 1.50 - 1.54 Å |

| C4-C5 Bond Length | 1.52 - 1.56 Å |

| C5-N1 Bond Length | 1.46 - 1.50 Å |

| C3-N2-N1 Angle | 110 - 114° |

| N2-N1-C5 Angle | 108 - 112° |

Analysis of Frontier Molecular Orbitals (FMOs): HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov

For 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole, the HOMO is expected to be localized primarily on the pyrazoline ring, particularly involving the nitrogen lone pairs and the π-system of the C=N bond. The LUMO is likely to be distributed over the C=N bond and the C-Br bond, given the electronegativity of the bromine atom. DFT calculations can provide precise energies and visualizations of these orbitals. researchgate.netresearchgate.net The HOMO-LUMO gap can be influenced by substituents; for instance, electron-withdrawing groups can lower the LUMO energy, potentially reducing the gap.

Table 2: Representative FMO Data for Substituted Pyrazoles (Note: This data is illustrative, based on studies of various pyrazole derivatives, and not a direct calculation for 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole.)

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenyl-substituted pyrazole | -6.2 to -6.8 | -1.5 to -2.0 | 4.2 to 5.3 |

| Pyrazole with electron-donating groups | -5.8 to -6.5 | -1.2 to -1.8 | 4.0 to 5.3 |

| Pyrazole with electron-withdrawing groups | -6.5 to -7.2 | -2.0 to -2.5 | 4.0 to 5.2 |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on nitrogen and oxygen atoms), which are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms attached to heteroatoms), which are prone to nucleophilic attack. researchgate.net

For 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrazoline ring. A region of positive potential, known as a σ-hole, might be present on the bromine atom along the extension of the C-Br bond, making it a potential site for halogen bonding interactions. researchgate.net

Quantum Chemical Calculations for Reactivity Prediction and Mechanistic Insights

Quantum chemical calculations can be used to model reaction pathways and predict the reactivity of molecules. scienceopen.comnih.gov By calculating the energies of reactants, transition states, and products, one can determine activation energies and reaction enthalpies. mdpi.comfiveable.me This information is vital for understanding reaction mechanisms and predicting the feasibility of a chemical transformation.

For 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole, such calculations could be used to investigate its reactivity in various reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the C=N bond. For example, by modeling the approach of a nucleophile, one could identify the most likely site of attack and the energy barrier for the reaction.

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. rsc.orgrsc.orggaussian.comresearchgate.net By comparing the calculated shifts with experimental data, one can confirm the structure of a synthesized compound. researchgate.net Theoretical calculations of vibrational frequencies (IR and Raman spectra) can also be performed using DFT. nih.govuit.nomdpi.com The calculated frequencies, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of vibrational modes. nih.gov

Table 3: Illustrative Calculated vs. Experimental Spectroscopic Data for a Pyrazoline Derivative (Note: This table presents a hypothetical comparison to illustrate the utility of the method.)

| Nucleus/Vibration | Calculated Value | Experimental Value |

| 1H NMR (C3-H) | 7.2 ppm | 7.1 ppm |

| 13C NMR (C3) | 150 ppm | 148 ppm |

| IR Freq. (C=N stretch) | 1610 cm⁻¹ | 1605 cm⁻¹ |

Application of Machine Learning Algorithms in Chemical Property Prediction for Brominated Heterocycles

Machine learning (ML) is emerging as a powerful tool in chemistry for predicting a wide range of molecular properties, from physicochemical characteristics to biological activity. osti.govnih.gov For brominated heterocycles, ML models can be trained on datasets of known compounds to predict properties of new, unsynthesized molecules. cam.ac.ukchemrxiv.org These models can learn complex relationships between molecular structure and properties, often outperforming traditional quantitative structure-activity relationship (QSAR) models. For instance, a model could be developed to predict the reactivity or toxicity of a series of brominated pyrazoles based on their structural features.

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates for Complex Heterocyclic Structures

The 4,5-dihydropyrazole scaffold is a cornerstone in the synthesis of diverse and complex heterocyclic systems. The presence of a bromine atom at the 3-position significantly enhances its utility, providing a reactive site for nucleophilic substitution or, more commonly, for transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of various carbon and heteroatom substituents.

Researchers have utilized substituted 4,5-dihydropyrazoles as key intermediates to construct larger, multi-ring structures. For instance, dihydropyrazole-1-carbothioamides, which can be derived from the dihydropyrazole core, react with phenacyl bromides to form complex thiazole-based heterocyclic hybrids. acs.org This reaction exemplifies how the dihydropyrazole unit can be effectively merged with other heterocyclic systems to create molecules with potential applications in medicinal chemistry. acs.org Furthermore, the pyrazoline ring itself is a recognized pharmacophore, and its derivatives have been investigated for a range of biological activities. researchgate.netnih.gov The ability to use the bromo-substituted dihydropyrazole as a starting point allows for the systematic development of new chemical entities where the pyrazoline core is combined with other heterocyclic motifs, such as tetrazoles, leading to novel hybrid compounds. mdpi.com

Table 1: Examples of Complex Heterocycles Synthesized from Dihydropyrazole Intermediates

| Starting Dihydropyrazole Type | Reagent | Resulting Complex Structure |

|---|---|---|

| Dihydropyrazole-1-carbothioamide | Phenacyl bromide | 2-(Dihydropyrazol-1-yl)thiazole hybrid acs.org |

| Dihydropyrazole derivative | Sodium azide | Pyrazole-tetrazole hybrid mdpi.com |

Precursors for Aromatic Pyrazoles and Fused Heterocyclic Systems

One of the most fundamental and widely exploited transformations of 4,5-dihydropyrazoles is their oxidation to the corresponding aromatic pyrazoles. Therefore, 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole serves as a direct and valuable precursor to 3-Bromo-1-methyl-1H-pyrazole. This oxidation can be achieved using various reagents, such as potassium persulfate. The resulting aromatic 3-bromo-1-methyl-pyrazole is a highly versatile intermediate in its own right. sigmaaldrich.com

The bromine atom at the 3-position of the aromatic pyrazole (B372694) is primed for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This capability is crucial for building the complex molecular architectures required for pharmaceuticals and agrochemicals, such as the insecticide chlorantraniliprole, whose synthesis involves intermediates derived from brominated pyrazoles. google.com

Furthermore, these functionalized aromatic pyrazoles are key starting materials for the construction of fused heterocyclic systems. For example, 5-aminopyrazoles, which can be accessed from precursors like 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole through a sequence of amination and oxidation, are used to synthesize pyrazolo[3,4-b]pyridines. researchgate.netnih.gov These fused systems are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and resemblance to purines. chim.it

Table 2: Synthetic Pathway from Dihydropyrazole to Fused Heterocycles

| Step | Precursor | Transformation | Product | Application of Product |

|---|---|---|---|---|

| 1 | 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole | Oxidation | 3-Bromo-1-methyl-1H-pyrazole | Intermediate for cross-coupling reactions |

| 2 | 3-Bromo-1-methyl-1H-pyrazole | Buchwald-Hartwig Amination | 3-Amino-1-methyl-1H-pyrazole | Precursor for fused systems |

Utility in Ligand Design and Coordination Chemistry

The pyrazole motif is a privileged structure in the design of ligands for coordination chemistry and catalysis. The two adjacent nitrogen atoms of the pyrazole ring are excellent metal coordination sites, allowing them to act as monodentate or bidentate ligands. 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole, as a precursor to functionalized aromatic pyrazoles, is an important entry point into this field.

After oxidation to the aromatic 3-bromo-1-methyl-pyrazole, the bromo group can be readily substituted to introduce additional coordinating atoms or to tune the steric and electronic properties of the ligand. For example, synthetic routes have been developed to produce pyrazole carbaldehydes from pyrazole building blocks. rsc.org These aldehydes are then used to synthesize complex asymmetric imine ligands capable of forming heterometallic polynuclear complexes. rsc.org Similarly, pyrazole-containing bisazolepyridine ligands have been synthesized and used to form pseudo-octahedral coordination spheres around metal ions like Fe(II). nih.gov The ability to modify the pyrazole periphery, a process that can begin with a versatile building block like 3-bromo-1-methyl-4,5-dihydro-1H-pyrazole, is crucial for controlling the resulting metal complex's properties, such as its spin state and stability. nih.gov

Development of Novel Organic Building Blocks with Tunable Reactivity

The structure of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole makes it an exemplary organic building block with tunable reactivity. It possesses two distinct points of chemical reactivity: the dihydropyrazole ring and the C-Br bond. This bifunctionality allows for a programmed, sequential approach to synthesis.

First, the dihydropyrazole ring can be maintained for its specific stereochemical and conformational properties or it can be oxidized to the flat, aromatic pyrazole ring, fundamentally changing the molecule's geometry and electronic character. Second, the bromine atom serves as a versatile handle for a vast suite of cross-coupling reactions. This allows for the late-stage introduction of a wide variety of functional groups. For instance, a synthetic sequence could involve a Suzuki coupling to add an aryl group, followed by oxidation of the pyrazoline ring. This tunable reactivity enables the creation of a large library of diverse molecules from a single, common intermediate. This strategy is highly valuable in drug discovery and materials science, where the ability to systematically modify a core scaffold allows for the fine-tuning of a molecule's properties to achieve a desired function. researchgate.netacs.org

Table 3: Tunable Reactions of the 3-Bromo-1-methyl-pyrazole Scaffold

| Reactive Site | Reaction Type | Reagents | Resulting Functionality | Tuned Property |

|---|---|---|---|---|

| Dihydropyrazole Ring | Oxidation | K₂S₂O₈ | Aromatic Pyrazole Ring | Aromaticity, Planarity, Electronic Properties |

| C3-Br Bond | Suzuki Coupling | Arylboronic acid, Pd catalyst | C3-Aryl Bond rsc.org | Steric bulk, Conjugation, Lipophilicity |

| C3-Br Bond | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C3-Alkynyl Bond | Rigidity, Linear Extension, Electronic Properties |

| C3-Br Bond | Buchwald-Hartwig Amination | Amine, Pd catalyst | C3-Amino Bond | Basicity, Hydrogen Bonding Capability |

Conclusion and Future Research Perspectives

Summary of Current Achievements and Remaining Challenges in 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole Chemistry

The chemistry of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole is primarily built upon the foundational methods developed for pyrazoline synthesis and subsequent functionalization.

Current Achievements: The synthesis of the core 1-methyl-4,5-dihydro-1H-pyrazole structure is well-established. The most common and versatile method involves the cyclocondensation reaction between an α,β-unsaturated aldehyde or ketone and methylhydrazine. nih.govscispace.com This approach allows for the introduction of various substituents onto the pyrazoline ring by modifying the starting carbonyl compound. The preparation of the brominated target compound represents a key achievement, installing a reactive handle at the 3-position that serves as a linchpin for further chemical diversification. The existence of this compound as a synthetic building block allows chemists to access more complex molecules.

Remaining Challenges: Despite the straightforward conceptual synthesis, significant challenges remain, particularly concerning regioselectivity and stability.

Regioselective Synthesis: A primary challenge is achieving regioselective bromination. In pyrazole (B372694) systems that are not substituted at the 4-position, electrophilic halogenation typically occurs preferentially at this site. researchgate.net While the 4-position in the dihydropyrazole ring is saturated, competitive allylic bromination at C4 versus vinylic bromination at C3 can be a significant hurdle. Controlling reaction conditions (e.g., choice of brominating agent, solvent, temperature) to exclusively favor the formation of the 3-bromo isomer is a non-trivial synthetic problem that requires careful optimization.

Ring Stability: The 4,5-dihydropyrazole ring is susceptible to oxidation, which leads to the formation of the corresponding aromatic pyrazole. This aromatization can occur under various conditions, including during synthesis or subsequent functionalization reactions, leading to undesired side products and complicating purification.

Stereochemistry: If the pyrazoline ring is substituted at the 4- or 5-positions, new stereocenters are created. Controlling the stereochemical outcome of the cyclization and subsequent reactions is a persistent challenge in the field.

Emerging Methodologies for Enhanced Synthesis and Regioselective Functionalization

To overcome the challenges in pyrazoline chemistry, researchers are continuously developing more efficient and selective synthetic methods. mdpi.com

Enhanced Synthesis: Modern synthetic chemistry offers several avenues to improve the preparation of the dihydropyrazole core. ias.ac.in

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and sonication has been shown to accelerate reaction times, improve yields, and promote cleaner reactions in the synthesis of pyrazole and pyrazoline derivatives. ias.ac.inresearchgate.net These "green chemistry" approaches reduce energy consumption and often minimize the need for harsh catalysts or solvents.

Multicomponent Reactions (MCRs): One-pot, multicomponent reactions, where three or more reactants are combined to form a product in a single step, are highly efficient. mdpi.com Developing an MCR for 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole, potentially combining an aldehyde, a ketone, methylhydrazine, and a bromine source, would represent a significant advancement in synthetic efficiency. nih.gov

Novel Catalytic Systems: The development of advanced catalytic systems, including transition-metal catalysts and organocatalysts, is enabling new pathways for pyrazole synthesis under milder conditions. mdpi.com For instance, Lewis acid catalysts have been employed to facilitate chemoselective preparations of pyrazoles.

Regioselective Functionalization: Achieving precise functionalization is critical for the utility of the target molecule.

Directed C-H Functionalization: A frontier in synthetic chemistry is the direct functionalization of carbon-hydrogen bonds. Methodologies that use a directing group to guide a metal catalyst to a specific C-H bond for cleavage and subsequent halogenation could provide an elegant solution to the regioselectivity problem.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and mixing. This control can be leveraged to optimize selectivity in fast or exothermic reactions like bromination, potentially minimizing side-product formation and improving the yield of the desired 3-bromo isomer.

Potential Avenues for Advanced Synthetic and Materials Applications

The bromine atom in 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole is not merely a substituent; it is a versatile functional handle that unlocks a wide array of potential applications.

Advanced Synthetic Applications: The vinylic bromide moiety makes the compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This capability allows it to serve as a modular building block for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: Reaction with boronic acids would enable the introduction of diverse aryl or heteroaryl groups at the 3-position. This is a powerful strategy for rapidly generating libraries of novel compounds for medicinal chemistry screening, as pyrazole derivatives are prominent in drug discovery. rsc.orgacs.org

Sonogashira Coupling: Coupling with terminal alkynes would attach carbon chains, rings, and other functional groups via a new carbon-carbon triple bond, leading to conjugated systems with potential applications in materials science.

Buchwald-Hartwig Amination: This reaction would allow for the formation of 3-amino-dihydropyrazole derivatives, which are themselves valuable precursors for further synthesis, particularly in the creation of fused heterocyclic systems. mdpi.com

Materials Applications: The pyrazole scaffold is a known component in various functional materials. researchgate.net

Organic Electronics and Dyes: By using cross-coupling reactions to attach chromophoric or electronically active groups (e.g., pyrene, thiophene) to the 3-position, novel materials with tailored optical and electronic properties could be developed. The non-aromatic, three-dimensional nature of the dihydropyrazole core, in contrast to the flat pyrazole ring, could lead to unique photophysical behaviors, making these derivatives interesting candidates for organic light-emitting diodes (OLEDs) or fluorescent probes. researchgate.net

Energetic Materials: The field of energetic materials is increasingly focused on nitrogen-rich heterocyclic compounds for their high heats of formation and improved stability. consensus.app The 1-methyl-4,5-dihydropyrazole core, being rich in nitrogen, could serve as a foundational scaffold for new energetic materials, with the 3-position being a site for introducing nitro or other energy-rich functional groups.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole?

The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A common method uses methylhydrazine and an α,β-unsaturated ketone under acidic or basic conditions in solvents like ethanol or methanol . For improved sustainability, green catalytic methods (e.g., vitamin B1) have been reported for analogous pyrazoles, achieving yields of 78–92% without harsh reagents . Reaction optimization should consider temperature, solvent polarity, and catalyst choice to minimize by-products and enhance regioselectivity.

Q. How can the structural integrity of this compound be verified post-synthesis?

Use a combination of analytical techniques:

- NMR : Confirm regiochemistry via chemical shifts (e.g., diastereotopic protons in the 4,5-dihydro ring).

- X-ray crystallography : Resolve stereochemistry and crystal packing (e.g., SHELX software for refinement ).

- Mass spectrometry : Verify molecular weight and bromine isotope patterns.

- HPLC : Assess purity (>98% by GC/HPLC is typical for related brominated pyrazoles ).

Q. What are the primary biochemical interactions of this compound?

3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole derivatives exhibit acetylcholinesterase (AChE) inhibition, increasing acetylcholine levels, which is relevant for neurodegenerative disease research . The bromine substituent enhances electrophilicity, potentially improving target binding. Preliminary studies on similar compounds show interactions with oxidative stress pathways (e.g., Nrf2 activation) .

Advanced Research Questions

Q. How does this compound modulate oxidative stress responses at the molecular level?

In vitro studies of analogous dihydro-pyrazoles demonstrate activation of the Nrf2-ARE pathway, upregulating antioxidant genes (e.g., HO-1, NQO1) . The bromine atom may enhance redox activity by stabilizing radical intermediates. To validate, employ:

- Luciferase reporter assays for Nrf2 activation.

- Western blotting to quantify antioxidant protein expression.

- ROS scavenging assays (e.g., DCFH-DA in neuronal cell lines) .

Q. What experimental strategies can resolve contradictions in enzyme inhibition data?

Discrepancies in IC50 values for AChE inhibition may arise from assay conditions (pH, substrate concentration) or compound stability. Address this by:

Q. How can structure-activity relationships (SAR) be explored for neuroprotective effects?

- Synthesize analogs : Vary substituents at positions 1 (methyl) and 3 (bromo) to assess steric/electronic effects.

- In vitro models : Test neuroprotection against H2O2- or Aβ-induced cytotoxicity in SH-SY5Y cells .

- Pharmacokinetic profiling : Measure blood-brain barrier permeability (e.g., PAMPA assay) and metabolic stability (CYP450 isoforms) .

Methodological Considerations

Q. How to design a dose-response study for toxicity assessment in animal models?

- Range-finding study : Start with 10–100 mg/kg (oral or IP) in rodents, based on LD50 data for similar pyrazoles .

- Endpoints : Monitor hepatotoxicity (ALT/AST levels) and neurobehavioral changes (open-field test).

- Threshold determination : Use probit analysis to identify NOAEL (No Observed Adverse Effect Level) .

Q. What techniques validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Confirm binding to AChE or other targets.

- CRISPR/Cas9 knockout : Compare effects in wild-type vs. Nrf2−/− cells to isolate pathway-specific activity .

- Fluorescence microscopy : Track subcellular localization using fluorophore-conjugated analogs .

Key Challenges and Solutions

- Low solubility : Use co-solvents (DMSO/PBS mixtures) or nanoformulation for in vivo studies.

- Off-target effects : Employ proteomic profiling (e.g., affinity pull-down + LC-MS) to identify unintended interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.